tert-Butyl 2,2,2-trichloroacetimidate
Overview
Description
tert-Butyl 2,2,2-trichloroacetimidate: is a chemical compound widely used as a reagent in organic synthesis. It is primarily employed for the preparation of tert-butyl esters and ethers under mild conditions, offering high yields. This compound is a white solid that is soluble in organic solvents, particularly nonpolar ones like cyclohexane .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of trichloroacetonitrile with tert-butyl alcohol in the presence of a base. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,2,2-trichloroacetimidate primarily undergoes substitution reactions. It is used to convert alcohols and carboxylic acids into their respective ethers and esters .
Common Reagents and Conditions:
Reagents: Alcohols, carboxylic acids, bases (e.g., sodium hydroxide, potassium carbonate)
Conditions: Mild temperatures, nonpolar solvents (e.g., cyclohexane)
Major Products:
Ethers: Formed when this compound reacts with alcohols
Scientific Research Applications
tert-Butyl 2,2,2-trichloroacetimidate is used in various scientific research applications, including:
Organic Synthesis: It is a key reagent for the preparation of tert-butyl esters and ethers, which are important intermediates in organic synthesis.
Peptide Synthesis: It is used in the synthesis of caged phospho-amino acid building blocks for solid-phase peptide synthesis.
Pharmaceutical Research: The compound is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-Butyl 2,2,2-trichloroacetimidate involves the nucleophilic attack of the alcohol or carboxylic acid on the carbon atom of the trichloroacetimidate group. This results in the formation of a tert-butyl ether or ester, with the release of trichloroacetamide as a byproduct . The molecular targets and pathways involved are primarily related to the formation of stable tert-butyl protecting groups in organic molecules .
Comparison with Similar Compounds
- tert-Butyldimethylsilyl chloride
- Trichloroacetonitrile
- Di-tert-butyl peroxide
- tert-Butanol
- tert-Butyl methyl ether
Uniqueness: tert-Butyl 2,2,2-trichloroacetimidate is unique due to its ability to form tert-butyl esters and ethers under mild conditions with high yields. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring the protection of hydroxyl and carboxyl groups .
Properties
IUPAC Name |
tert-butyl 2,2,2-trichloroethanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl3NO/c1-5(2,3)11-4(10)6(7,8)9/h10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDYHPBXDZWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370451 | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98946-18-0 | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.